1-Iodo-2-isopropyl-4-methoxybenzene
Overview
Description
1-Iodo-2-isopropyl-4-methoxybenzene is an organic compound with the molecular formula C10H13IO. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, an isopropyl group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-isopropyl-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-isopropyl-4-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine atom being introduced to the benzene ring at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a multi-step process. This could include the initial formation of the 2-isopropyl-4-methoxybenzene intermediate, followed by iodination. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-isopropyl-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the methoxy group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Ketones or carboxylic acids derived from the isopropyl group.
Reduction: Deiodinated products or reduced methoxy derivatives.
Scientific Research Applications
1-Iodo-2-isopropyl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodo-2-isopropyl-4-methoxybenzene involves its reactivity as an electrophile in substitution reactions. The iodine atom, being a good leaving group, facilitates the introduction of other substituents to the benzene ring. The compound’s interactions with molecular targets and pathways depend on the nature of the substituents introduced and the specific reactions it undergoes.
Comparison with Similar Compounds
1-Iodo-4-methoxybenzene: Lacks the isopropyl group, making it less sterically hindered.
2-Iodo-4-methoxybenzene: Similar structure but with different substitution pattern.
1-Iodo-2-isopropylbenzene: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: 1-Iodo-2-isopropyl-4-methoxybenzene is unique due to the combination of the iodine, isopropyl, and methoxy groups on the benzene ring
Properties
IUPAC Name |
1-iodo-4-methoxy-2-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFNTEUMUHIRHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743445 | |
Record name | 1-Iodo-4-methoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31539-90-9 | |
Record name | 1-Iodo-4-methoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.